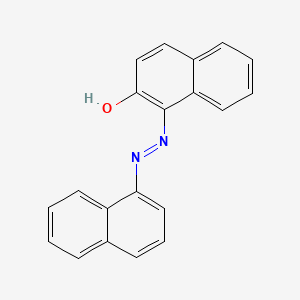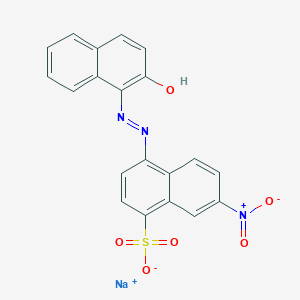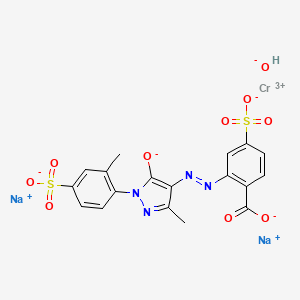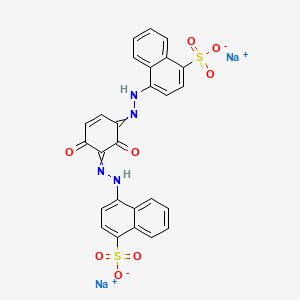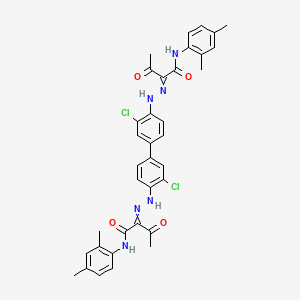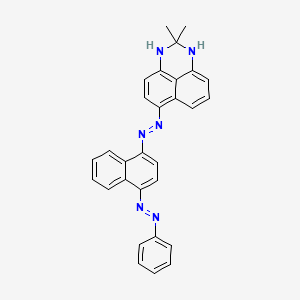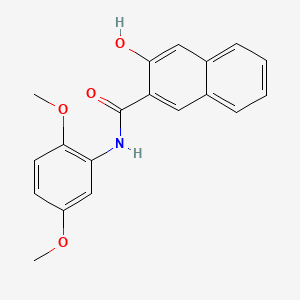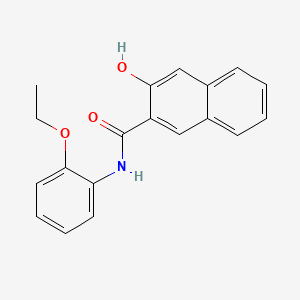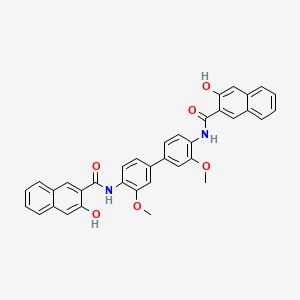
CID755673
Overview
Description
CID755673 is a small molecule inhibitor that selectively targets protein kinase D enzymes. Protein kinase D enzymes are serine/threonine kinases involved in various cellular processes, including cell proliferation, migration, and survival. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of cancer and stem cell research .
Mechanism of Action
CID755673, also known as 7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one, is a potent and selective inhibitor of Protein Kinase D (PKD) enzymes .
Target of Action
This compound primarily targets the PKD family of enzymes, specifically PKD1, PKD2, and PKD3 . These enzymes play crucial roles in various cellular processes, including cell proliferation, migration, and survival .
Mode of Action
This compound inhibits PKD enzymes by blocking their activation in a concentration-dependent manner . It specifically inhibits the phorbol ester-induced activation of PKD1 . This inhibition disrupts the normal functioning of PKD enzymes, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of PKD enzymes by this compound affects several biochemical pathways. One of the key pathways influenced is the PI3K/AKT signaling pathway . PKD inhibition leads to the activation of this pathway by increasing the level of AKT phosphorylation . This activation can have downstream effects on various cellular processes, including cell survival and proliferation .
Pharmacokinetics
It’s known that the compound is rapidly metabolized, which may affect its bioavailability
Result of Action
The inhibition of PKD enzymes by this compound has several cellular effects. It has been shown to inhibit prostate cancer cell proliferation, migration, and invasion . In the context of embryonic stem cells, this compound promotes the maintenance of pluripotency by keeping the cells in an undifferentiated state .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as the mitogen-activated protein kinase kinase (MEK) inhibitor, can enhance the effect of this compound in maintaining the undifferentiated state of embryonic stem cells . .
Biochemical Analysis
Biochemical Properties
CID755673 interacts with all three PKD isoforms: PKD1, PKD2, and PKD3 . It inhibits these enzymes in a non-competitive manner with respect to ATP . The compound has been shown to block PKD-mediated protein transport and inhibit prostate cancer cell proliferation, migration, and invasion .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to maintain the undifferentiated state of mouse embryonic stem cells . It also inhibits the pro-angiogenic effect of astragaloside IV by blocking the PKD1-HDAC5-VEGF signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of PKD. It blocks phorbol ester-induced endogenous PKD1 activation in a concentration-dependent manner . Mechanistically, PKD inhibition by this compound activates PI3K/AKT signaling by increasing the level of AKT phosphorylation .
Temporal Effects in Laboratory Settings
Chronic administration of this compound to type 2 diabetes (T2D) db/db mice for two weeks reduced the expression of the gene expression signature of PKD activation, enhanced indices of both diastolic and systolic left ventricular function, and was associated with reduced heart weight .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, acute administration of this compound to normal mice reduces both PKD1 and 2 phosphorylation in a time and dose-dependent manner . Concentrations above 20 µM caused growth arrest and cell death .
Subcellular Localization
The subcellular localization of this compound is not well-documented. As a PKD inhibitor, it is expected to localize to the same subcellular compartments as PKD. PKD is known to be present in the cytosol and can translocate to the plasma membrane, nucleus, and other organelles upon activation .
Preparation Methods
The synthesis of CID755673 involves several steps, starting with the preparation of the benzoxoloazepinolone core structure. The synthetic route typically includes the following steps :
- Formation of the benzofuran ring system.
- Introduction of the azepinone moiety.
- Functionalization of the benzofuran ring with a hydroxyl group.
The reaction conditions for each step vary, but common reagents include organic solvents, bases, and acids. The final product is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
CID755673 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.
Reduction: The azepinone moiety can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID755673 has a wide range of scientific research applications, including :
Chemistry: Used as a tool compound to study the role of protein kinase D enzymes in various chemical reactions and pathways.
Biology: Employed in studies investigating the regulation of cell proliferation, migration, and survival.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinase D enzymes.
Comparison with Similar Compounds
CID755673 is unique in its selectivity for protein kinase D enzymes compared to other kinase inhibitors. Similar compounds include:
CID2011756: Another protein kinase D inhibitor with a different chemical structure.
This compound analogs: Various analogs of this compound have been synthesized to study structure-activity relationships and improve potency and selectivity.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
7-hydroxy-2,3,4,5-tetrahydro-[1]benzofuro[2,3-c]azepin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-12(15)11(8)16-10/h3-4,6,14H,1-2,5H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACFPJSJOWQNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)OC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353851 | |
| Record name | CID755673 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521937-07-5 | |
| Record name | CID755673 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 521937-07-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CID755673?
A1: this compound is a potent and selective inhibitor of Protein Kinase D (PKD), specifically targeting the PKD1 isoform. [, , ]
Q2: How does this compound interact with PKD?
A2: While the precise mechanism of interaction remains to be fully elucidated, studies indicate that this compound acts as a non-ATP competitive inhibitor of PKD1. [] This suggests it binds to a site distinct from the ATP binding pocket.
Q3: What are the downstream consequences of PKD inhibition by this compound?
A3: PKD inhibition by this compound has been shown to impact various cellular processes, including:
- NF-κB activation: this compound attenuates the activation of the transcription factor NF-κB, a key regulator of inflammation and cell death, in pancreatic acinar cells. This effect has been linked to the reduced severity of pancreatitis in experimental models. [, ]
- Cell Death Pathways: this compound promotes apoptosis and attenuates necrosis in pancreatic acinar cells under pathological conditions. This suggests a potential role in regulating cell fate decisions. []
- Histone Deacetylase 5 (HDAC5) Localization: this compound blocks phorbol ester-induced nuclear exclusion of HDAC5, a process known to be regulated by PKD1. []
- Golgi Apparatus Function: this compound disrupts PKD1-mediated processes in the Golgi apparatus, including vesicular stomatitis virus glycoprotein transport and Golgi fragmentation. []
- Angiogenesis: Research suggests that this compound might affect angiogenesis, the formation of new blood vessels, potentially through the VEGF pathway. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol.
Q5: Is there any available spectroscopic data for this compound?
A5: While the provided abstracts do not include detailed spectroscopic data, structural characterization likely involves techniques like NMR and mass spectrometry.
Q6: What is known about the stability and compatibility of this compound under various conditions?
A6: Information on the compound's stability and compatibility under different conditions (temperature, pH, solvents) is limited in the provided abstracts. This information is crucial for determining appropriate storage conditions and formulation strategies.
Q7: How do structural modifications of this compound affect its potency and selectivity?
A8: Research indicates that modifications to the aromatic core of this compound can significantly influence its potency while retaining selectivity for PKD. For instance, analogs like kb-NB142-70 demonstrate enhanced potency compared to the parent compound. [, ]
Q8: What structural features are essential for the inhibitory activity of this compound?
A8: Identifying the pharmacophore, the essential structural features responsible for activity, requires further SAR studies. These studies would involve synthesizing and evaluating analogs with systematic modifications to different parts of the this compound molecule.
Q9: What cell-based assays have been used to study the activity of this compound?
A9: Researchers have employed various cell-based assays to evaluate the effects of this compound, including:
- Proliferation assays: To assess the impact of this compound on the growth of cancer cells. [, , ]
- Migration and invasion assays: To determine the role of PKD in cell motility and invasiveness. [, , ]
- NF-κB activation assays: To measure the inhibitory effects on NF-κB signaling. [, ]
- Apoptosis and necrosis assays: To investigate the role of PKD in cell death pathways. []
Q10: What animal models have been used to study the effects of this compound?
A10: this compound has been investigated in several animal models, including:
- Rat models of pancreatitis: To evaluate its therapeutic potential in acute pancreatitis. [, ]
- Diabetic db/db mice: To study its effects on cardiac function in the context of type 2 diabetes. [, , ]
- Rat models of myocardial infarction: To assess its impact on angiogenesis and cardiac function after heart attack. []
- Mouse models of breast cancer: To investigate the role of the LPA-PKD axis in tumor progression. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


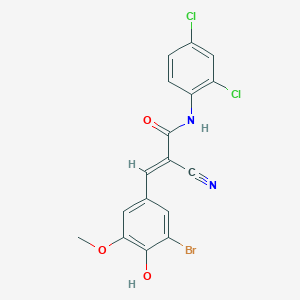
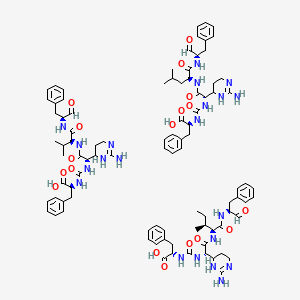
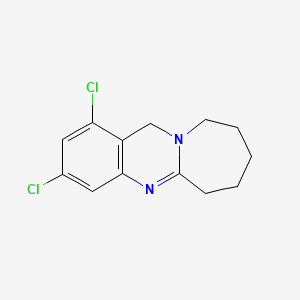
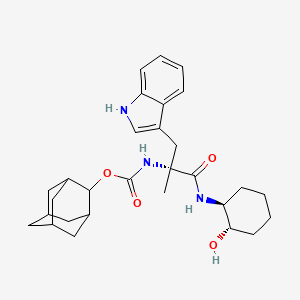
![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)
